

# Application in the Synthesis of 1,4-Butanediol and Tetrahydrofuran Derivatives

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## Compound of Interest

Compound Name: 2-Butene-1,4-diol

Cat. No.: B7806548

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**2-Butene-1,4-diol** is a direct precursor to 1,4-butanediol (BDO) via hydrogenation. BDO is a high-volume industrial chemical used in the production of polymers, solvents, and other fine chemicals.<sup>[1]</sup> Furthermore, derivatives of **2-butene-1,4-diol** can be cyclized to form substituted tetrahydrofurans, a common structural motif in many natural products and pharmaceuticals.

## Quantitative Data for Hydrogenation of 2-Butene-1,4-diol Precursors

The selective hydrogenation of 2-butyne-1,4-diol to cis-**2-butene-1,4-diol** is a well-established industrial process, often serving as the source of the latter. The subsequent hydrogenation to 1,4-butanediol is also of significant interest. The following table summarizes data for the selective hydrogenation of 2-butyne-1,4-diol, which provides insights into the conditions that can be adapted for the hydrogenation of **2-butene-1,4-diol**.

Catalyst System	Support	Temperature (°C)	Pressure (H <sub>2</sub> )	Conversion of Butynediol (%)	Selectivity for Butenediol (%)	Reference
1% Pd/CaCO <sub>3</sub> -NH <sub>3</sub>	CaCO <sub>3</sub>	50-80	2.4 MPa	>99	~100 (to cis-isomer)	[2]
0.5 wt% Pt/SiC	SiC	100	1 MPa	96	96	[2]
Pd/A. oxidans	Bacterial Biomass	Room Temp	Not specified	75	98	[2]
Pd/R. capsulatus	Bacterial Biomass	Room Temp	Not specified	62.6	100	[2]
Raney Nickel	-	70	1000 psi	High	(Forms 1,4-butanediol)	[3]

## Experimental Protocol: Synthesis of 3-Aryl-Tetrahydrofurans from cis-2-Butene-1,4-diol via Redox-Relay Heck Reaction

This protocol describes a two-step, one-pot synthesis of 3-aryl-tetrahydrofurans from **cis-2-butene-1,4-diol** and an aryl iodide.

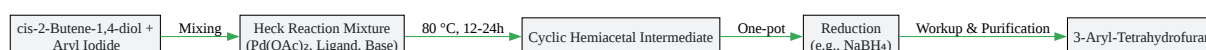
### Step 1: Redox-Relay Heck Reaction

- To a vial is added aryl iodide (1.0 mmol, 1.0 equiv), **cis-2-butene-1,4-diol** (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), and a suitable ligand such as triphenylphosphine (0.1 mmol, 10 mol%).
- A solvent mixture, typically acetonitrile and water (e.g., 4:1, 5 mL), is added, followed by a base such as triethylamine (2.0 mmol, 2.0 equiv).

- The vial is sealed and the mixture is stirred at an elevated temperature (e.g., 80 °C) for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
- Upon completion, the reaction mixture is cooled to room temperature.

#### Step 2: Reduction of the Intermediate Hemiacetal

- The crude reaction mixture from Step 1 is diluted with a suitable solvent like dichloromethane (10 mL).
- The solution is cooled to 0 °C in an ice bath.
- A reducing agent, such as sodium borohydride (1.5 mmol, 1.5 equiv), is added portion-wise.
- The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
- The reaction is quenched by the slow addition of water (5 mL).
- The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the 3-aryl-tetrahydrofuran.



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Caption: Workflow for the synthesis of 3-Aryl-Tetrahydrofurans.

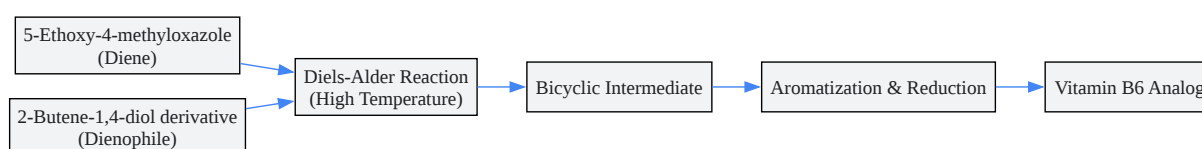
## Application in Pharmaceutical Synthesis: Vitamin B6 Precursor

**2-Butene-1,4-diol** derivatives are key dienophiles in the Diels-Alder reaction with substituted oxazoles to construct the pyridine ring of Vitamin B6 (pyridoxine) and its analogs.[4] This cycloaddition approach is a cornerstone of industrial Vitamin B6 synthesis.

## Experimental Protocol: Diels-Alder Reaction for Vitamin B6 Precursor Synthesis

This protocol describes the synthesis of a key bicyclic intermediate for a Vitamin B6 analog.

- In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), 5-ethoxy-4-methyloxazole (1.0 equiv) is dissolved in a suitable high-boiling solvent or run neat with the dienophile.
- A derivative of **2-butene-1,4-diol**, such as diethyl maleate (a surrogate for a more complex dienophile derived from **2-butene-1,4-diol**), is added (1.0-2.0 equiv).[4]
- The reaction mixture is heated to a high temperature (e.g., 110-150 °C) for 3-10 hours. The progress of the reaction is monitored by TLC or <sup>1</sup>H NMR.
- After cooling to room temperature, the excess dienophile and solvent (if any) are removed under reduced pressure.
- The resulting crude Diels-Alder adduct, a mixture of endo and exo isomers, can be purified by column chromatography on silica gel or carried forward to the next step without purification.[4]



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Caption: Key steps in the synthesis of Vitamin B6 analogs.

## Application in Agrochemicals: Synthesis of Endosulfan

cis-2-Butene-1,4-diol is a critical precursor in the synthesis of the broad-spectrum insecticide endosulfan. The synthesis involves a Diels-Alder reaction followed by reaction with thionyl chloride.

### Conceptual Protocol: Synthesis of Endosulfan

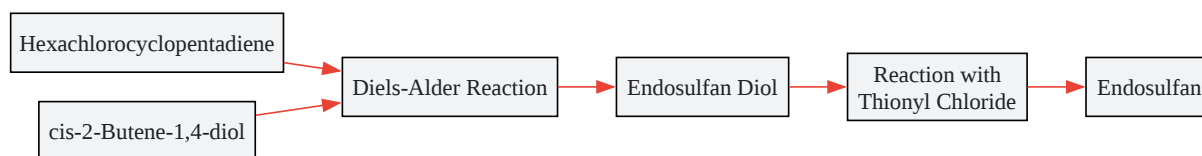
Note: Endosulfan is a persistent organic pollutant and its production and use are restricted or banned in many countries. This protocol is for informational purposes only.

#### Step 1: Diels-Alder Reaction

- Hexachlorocyclopentadiene is reacted with cis-2-butene-1,4-diol in a suitable solvent.
- This [4+2] cycloaddition reaction forms the bicyclic diol intermediate, often referred to as endosulfan diol.

#### Step 2: Esterification and Cyclization

- The endosulfan diol is then reacted with thionyl chloride ( $\text{SOCl}_2$ ).
- This reaction results in the formation of the cyclic sulfite ester, endosulfan, which is a mixture of two stereoisomers ( $\alpha$  and  $\beta$ ).



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Caption: Synthetic pathway for the production of Endosulfan.

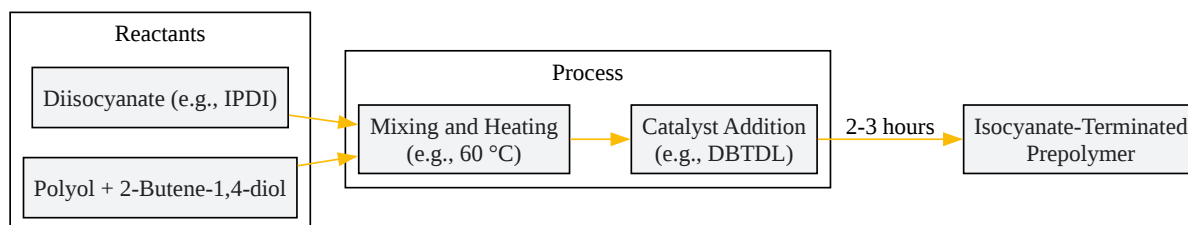
## Application in Polymer Chemistry: Polyurethane Synthesis

**2-Butene-1,4-diol**, and more commonly its hydrogenated derivative 1,4-butanediol, is used as a chain extender in the synthesis of polyurethanes.[5] The diol reacts with diisocyanates to form the hard segments of the polyurethane, contributing to its mechanical properties.

### Experimental Protocol: Synthesis of a Polyurethane Prepolymer

This protocol describes the synthesis of an isocyanate-terminated prepolymer using a diol chain extender.

- A diisocyanate (e.g., isophorone diisocyanate, IPDI, 2.0 equiv) is charged into a dry, four-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel.
- The diisocyanate is heated to a specific temperature (e.g., 60 °C) under a nitrogen atmosphere.
- A polyol (e.g., polypropylene glycol, 1.0 equiv) and **2-butene-1,4-diol** (as part of the diol component) are premixed and added dropwise to the stirred diisocyanate over a period of 1-2 hours, maintaining the reaction temperature.
- After the addition is complete, a catalyst such as dibutyltin dilaurate (DBTDL) can be added (e.g., 0.01-0.05 wt%).
- The reaction is continued for another 2-3 hours at the same temperature to ensure the formation of the isocyanate-terminated prepolymer. The progress of the reaction can be monitored by titrating the isocyanate (NCO) content.



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Caption: Workflow for polyurethane prepolymer synthesis.

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